molecular formula C7H10N2O3S B1586444 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine CAS No. 57268-32-3

4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine

Cat. No. B1586444
CAS RN: 57268-32-3
M. Wt: 202.23 g/mol
InChI Key: NCSJCLQCRJIZMP-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine is a white to light yellow solid . It is a heterocyclic compound that is widely used in scientific research and industry. The molecular formula is C7H10N2O3S and the average mass is 202.231 Da .


Synthesis Analysis

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine can be prepared by the oxidation of 2-methylthio-4,6-dimethoxypyrimidine . In a preferred variant of the synthesis process, an aqueous base such as an alkali metal hydroxide is added dropwise with stirring at reaction temperatures of from 10° to 90° C. to the aqueous-acidic reaction mixture until the pH range of the reaction mixture is 5-8 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It has a methoxy group (-OCH3) attached at the 4th position, a methyl group (-CH3) at the 6th position, and a methylsulfonyl group (-SO2CH3) at the 2nd position .


Physical And Chemical Properties Analysis

This compound is a white to light yellow solid . It has a molecular weight of 202.23 g/mol . The melting point ranges from 127°C to 131°C .

Scientific Research Applications

Antiviral Activity

4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine derivatives have been studied for their potential antiviral properties. For instance, derivatives of 2,4-diaminopyrimidine showed marked inhibition of retrovirus replication in cell culture, demonstrating significant potential for HIV and Moloney murine sarcoma virus treatment. These compounds exhibited inhibitory activity against DNA viruses and retroviruses, highlighting their potential in antiviral therapy (Hocková et al., 2003).

Crystal Structure Analysis

Research into the crystal structure of pyrimidine derivatives, including those similar to this compound, has provided insights into their molecular configurations and potential applications in drug design and other fields. For example, the crystal structure of 2-[(4-Methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl]benzoic acid methyl ester was analyzed to understand its three conjugated systems, which can influence its reactivity and interaction with biological targets (Ming & South, 2004).

Synthesis Methods

Efficient synthesis methods for 4,6-dimethyl-2-(methylsulfonyl)pyrimidine and its analogs have been developed. These methods include cyclization, methylation, and oxidation processes that enhance the safety and efficacy of the synthesis. The use of oxone in the oxidation step has been noted for its effectiveness and safety, offering a promising approach for producing these compounds (Hongbin, 2011).

Chemical Modifications and Reactivity

Chemoselective reactions of pyrimidine derivatives, including sulfonation and cross-coupling reactions, have been explored to extend the utility of these compounds in synthetic chemistry. For example, chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines highlight the potential for creating a variety of functionalized compounds for further application in drug development and other areas (Baiazitov et al., 2013).

Environmental Degradation

Studies on the environmental degradation of related pyrimidine compounds, such as chlorimuron-ethyl by Aspergillus niger, have shown the potential for bioremediation of soil and water contaminated with pyrimidine-based herbicides. This research is crucial for understanding the environmental impact of these compounds and developing strategies for mitigating their effects (Sharma et al., 2012).

Safety and Hazards

4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-methoxy-6-methyl-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-5-4-6(12-2)9-7(8-5)13(3,10)11/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSJCLQCRJIZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)S(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378241
Record name 4-methoxy-6-methyl-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57268-32-3
Record name 4-methoxy-6-methyl-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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